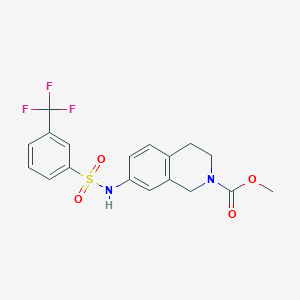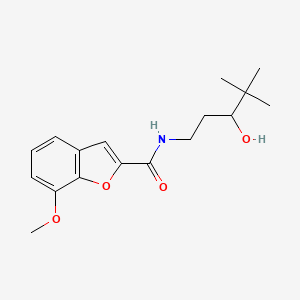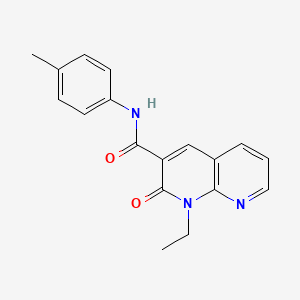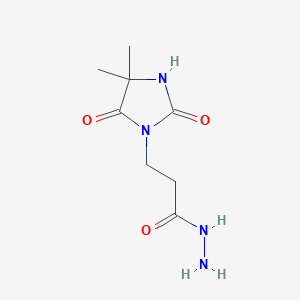![molecular formula C18H24N2O2 B2720418 N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide CAS No. 1355868-30-2](/img/structure/B2720418.png)
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide, also known as Boc-ON, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Boc-ON is a member of the oxanamide family, which is known for its ability to inhibit various enzymes and pathways in the human body.
Applications De Recherche Scientifique
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
In inflammation research, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. PDE4 inhibitors have been shown to reduce inflammation in various animal models of inflammatory diseases, making them a potential therapeutic option for these conditions.
In neurological research, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine in the brain. MAO-B inhibitors have been shown to improve symptoms in Parkinson's disease, making them a potential therapeutic option for this condition.
Mécanisme D'action
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide exerts its therapeutic effects by inhibiting various enzymes and pathways in the human body. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological research, this compound has been shown to increase the levels of dopamine in the brain, leading to an improvement in Parkinson's disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit various enzymes and pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for research on N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide, including the development of more potent and selective inhibitors of HDAC, PDE4, and MAO-B, the investigation of the potential therapeutic applications of this compound in other diseases, and the development of new methods for the synthesis of this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Méthodes De Synthèse
N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide can be synthesized using a multi-step process that involves the reaction of tert-butylbenzylamine with chloroacetonitrile to form N-(4-tert-butylphenyl)chloroacetamide. The chloroacetamide is then reacted with potassium tert-butoxide and dimethylformamide to yield this compound. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)15-6-4-13(5-7-15)16(12-19)20-17(21)14-8-10-22-11-9-14/h4-7,14,16H,8-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHIKLBNHZHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)


![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)
![N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2720340.png)



![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)
![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2720348.png)


![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)
